Tert-butyl 2-(3-aminoazetidin-1-yl)acetate
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Overview
Description
“Tert-butyl 2-(3-aminoazetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H18N2O2 . It is related to tert-butyl acetate, which is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners , and tert-butylamine, a colorless liquid with a typical amine-like odor .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 186.25 . It is a liquid at room temperature .Scientific Research Applications
Enantioselective Synthesis
"Tert-butyl 2-(3-aminoazetidin-1-yl)acetate" and its derivatives play a critical role in the enantioselective synthesis of amino acid analogues, contributing to the development of pharmaceuticals and biologically active compounds. For instance, Arvanitis et al. (1998) demonstrated the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids, using tert-butyl bromoacetate through electrophilic attack processes, highlighting its importance in synthesizing complex amino acid derivatives with potential pharmaceutical applications Arvanitis et al., 1998.
Molecular Structure Analysis
Boraei et al. (2021) synthesized new triazolyl-indole derivatives incorporating "tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate", which was characterized through X-ray diffraction, NMR, and DFT studies. These compounds' molecular structures and interactions were thoroughly analyzed, providing insights into their potential as scaffolds for further chemical and pharmaceutical research Boraei et al., 2021.
Ligand Design for Asymmetric Catalysis
In the field of catalysis, derivatives of "this compound" have been explored for designing chiral ligands. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of alkenes. This research underscores the utility of such derivatives in creating highly effective catalysts for synthesizing enantiomerically pure pharmaceutical ingredients Imamoto et al., 2012.
Unnatural Amino Acid Derivatives Synthesis
Patil and Luzzio (2017) reported the synthesis of triazolylalanine analogues from a novel "tert-butyl 2-(1-oxoisoindolin-2-yl)acetate" derivative, showcasing its role in producing unnatural amino acid derivatives through click chemistry. This work contributes to the development of novel peptides and proteins with modified properties for various applications, including therapeutic agents Patil & Luzzio, 2017.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(3-aminoazetidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBMFPMWCRDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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